molecular formula C10H21N B15275625 2,6-Dimethyl-4-propylpiperidine

2,6-Dimethyl-4-propylpiperidine

Cat. No.: B15275625
M. Wt: 155.28 g/mol
InChI Key: GGNDJNJUKZQCSB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-propylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a propyl group at the 4 position on the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-4-propylpiperidine can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation techniques. This process typically employs catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-propylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with metal catalysts like palladium or platinum.

    Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

2,6-Dimethyl-4-propylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-propylpiperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,6-Dimethyl-4-propylpiperidine can be compared with other piperidine derivatives such as:

These comparisons highlight the unique structural features of this compound and its distinct chemical and biological properties.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2,6-dimethyl-4-propylpiperidine

InChI

InChI=1S/C10H21N/c1-4-5-10-6-8(2)11-9(3)7-10/h8-11H,4-7H2,1-3H3

InChI Key

GGNDJNJUKZQCSB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(NC(C1)C)C

Origin of Product

United States

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